

In-Depth Technical Guide: Smtin-T140 Binding Affinity and Kinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of **Smtin-T140**, a potent inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). The information presented herein is curated from publicly available scientific literature and is intended to support research and drug development efforts targeting TRAP1.

Core Concepts: Smtin-T140 and its Target, TRAP1

Smtin-T140, also referred to as compound 6a, is a small molecule inhibitor of TRAP1, a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (Hsp90) family.[1] TRAP1 plays a crucial role in maintaining mitochondrial proteostasis and is implicated in the survival and metabolic reprogramming of cancer cells. Its inhibition is a promising strategy for anticancer therapy. **Smtin-T140** demonstrates anticancer activity by inducing mitochondrial dysfunction, leading to an increase in mitochondrial reactive oxygen species (ROS) production and the subsequent activation of AMP-activated protein kinase (AMPK).[1][2]

Structurally, **Smtin-T140** is related to a family of compounds derived from the Hsp90 inhibitor PU-H71, which are conjugated to a triphenylphosphonium (TPP) moiety to facilitate mitochondrial targeting. A notable analog, SMTIN-C10, features a 10-carbon linker and has been shown to interact with both the orthosteric ATP-binding pocket and an allosteric site on TRAP1, specifically engaging the E115 residue in the N-terminal domain.[3][4][5] This dual-binding mechanism induces a conformational change in TRAP1, leading to the inhibition of its chaperone activity.[4]



Quantitative Binding and Inhibition Data

The interaction of **Smtin-T140** and its analogs with TRAP1 has been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data available.

Compound	Assay Type	Parameter	Value	Reference
Smtin-T140 (compound 6a)	TRAP1 Inhibition	IC50	1.646 μM	[1]
SMTIN-C10	TRAP1 Inhibition	IC50	1.88 μΜ	[4]
SMTIN-C10	TRAP1 ATPase Activity	Apparent Km (ATP)	Increased in presence of 5 µM SMTIN-C10	
SMTIN-C10	TRAP1 ATPase Activity	Apparent kcat	Increased ~3- fold in presence of 5 µM SMTIN- C10	_

Note: While IC50 values provide a measure of the functional inhibition of TRAP1, direct binding affinity (Kd, Ki) and kinetic constants (kon, koff) for **Smtin-T140** are not yet prominently available in the public domain. The observed increase in the apparent Km and kcat for ATP hydrolysis in the presence of SMTIN-C10 suggests a complex mechanism of action beyond simple competitive inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the key assays used to characterize the binding and inhibitory activity of **Smtin-T140** and its analogs against TRAP1.

Fluorescence Polarization (FP) Assay for TRAP1 Inhibition



This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of TRAP1.

Principle: A small, fluorescently labeled molecule (probe) binding to a larger protein like TRAP1 results in a high fluorescence polarization value due to the slower tumbling rate of the complex. A competing inhibitor will displace the probe, leading to a decrease in polarization.

Illustrative Protocol:

· Reagents:

- Recombinant human TRAP1 protein.
- Fluorescent probe (e.g., PU-H71-FITC).
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
- Test compound (Smtin-T140) serially diluted in assay buffer.

Procedure:

- Add a fixed concentration of TRAP1 and the fluorescent probe to the wells of a microplate.
- Add varying concentrations of Smtin-T140 to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Measure fluorescence polarization using a suitable plate reader.

Data Analysis:

- Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TRAP1 ATPase Activity Assay



This assay measures the rate of ATP hydrolysis by TRAP1 in the presence and absence of an inhibitor.

Principle: The ATPase activity of TRAP1 is coupled to its chaperone function. Inhibition of this activity is a key indicator of functional disruption. ATP hydrolysis can be measured by detecting the release of inorganic phosphate (Pi).

Illustrative Protocol:

- · Reagents:
 - Recombinant human TRAP1 protein.
 - ATP solution.
 - Assay Buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).
 - Test compound (Smtin-T140) serially diluted in assay buffer.
 - Phosphate detection reagent (e.g., Malachite Green-based).
- Procedure:
 - Pre-incubate TRAP1 with varying concentrations of Smtin-T140 in the assay buffer.
 - Initiate the reaction by adding a saturating concentration of ATP (e.g., 2 mM).
 - Incubate at a constant temperature (e.g., 37°C) for a defined period.
 - Stop the reaction and measure the amount of released Pi using the detection reagent and a spectrophotometer.
- Data Analysis:
 - Calculate the percentage of ATPase activity relative to a no-inhibitor control.
 - Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50.



 For kinetic analysis, vary the ATP concentration in the presence of a fixed inhibitor concentration and plot the data using a Lineweaver-Burk plot to determine changes in apparent Km and Vmax.

Luciferase Refolding Assay

This assay assesses the ability of TRAP1 to refold a denatured client protein, luciferase, and the impact of inhibitors on this chaperone function.

Principle: Chemically or thermally denatured firefly luciferase can be refolded into its active, light-emitting form by chaperone proteins like TRAP1 in an ATP-dependent manner. An inhibitor of TRAP1's chaperone activity will reduce the amount of refolded, active luciferase.

Illustrative Protocol:

- · Reagents:
 - Recombinant human TRAP1 protein.
 - Firefly luciferase.
 - Denaturation Buffer (e.g., 25 mM Tricine, pH 7.8, 8 mM MgSO4, 0.1 mM EDTA, 1% Triton X-100, 10% glycerol, 10 mg/mL BSA).
 - Refolding Buffer (containing ATP and a regeneration system, often rabbit reticulocyte lysate).
 - Test compound (Smtin-T140).
 - Luciferin substrate.
- Procedure:
 - Denature luciferase by incubation at an elevated temperature (e.g., 38°C for 8 minutes) in denaturation buffer.
 - Dilute the denatured luciferase into the refolding buffer containing TRAP1 and varying concentrations of Smtin-T140.

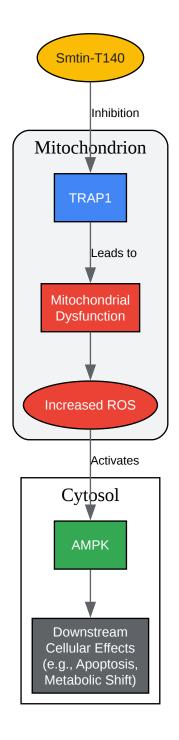


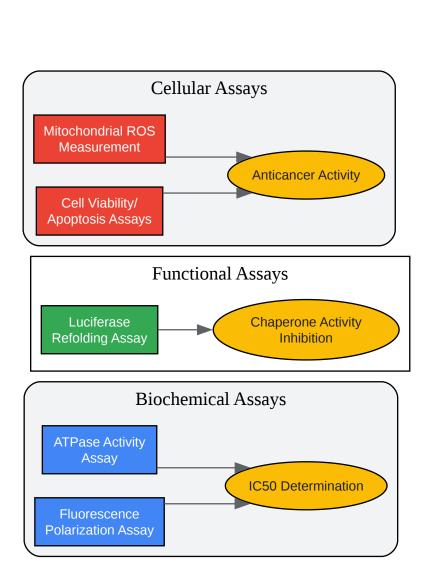
- Incubate at a permissive temperature (e.g., 30°C) to allow for refolding.
- At various time points, take aliquots and measure luciferase activity by adding the luciferin substrate and measuring luminescence.
- Data Analysis:
 - Plot the relative luminescence units (RLU) against time for each inhibitor concentration.
 - Compare the extent of refolding in the presence of the inhibitor to the no-inhibitor control.

Signaling Pathways and Experimental Workflows

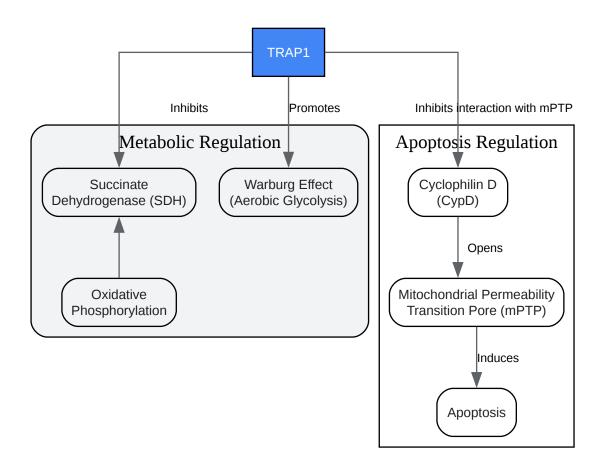
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Smtin-T140** and the general workflow for its characterization.











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